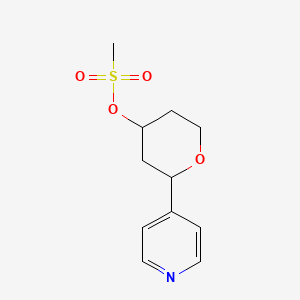

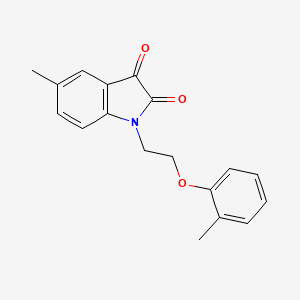

![molecular formula C13H14N2OS B2406730 N-(4-ethylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide CAS No. 32895-07-1](/img/structure/B2406730.png)

N-(4-ethylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiazoles are important heterocyclic compounds that contain a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . They are members of the azole heterocycles, which also include imidazoles and oxazoles . Thiazole derivatives have been found to exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Synthesis Analysis

The synthesis of thiazole derivatives often involves various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The reactivity of thiazole derivatives can be influenced by substituents on the thiazole ring . For example, substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

N-(4-ethylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide is part of a broader class of compounds that have been synthesized through innovative methods to enhance yields and reduce reaction times. For instance, compounds within this family have been prepared using microwave-assisted synthesis techniques, which offer better yields in shorter times compared to traditional methods. This approach facilitates the efficient production of novel pyrido[3,2-f][1,4]thiazepines and related structures, showcasing the compound's versatility in chemical synthesis and the potential for creating diverse derivatives with varied biological and chemical properties (R. Faty, M. Youssef, & Ayman M. S. Youssef, 2011).

Antimicrobial and Antioxidant Studies

Research has also explored the antimicrobial and antioxidant properties of related compounds. For example, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and their derivatives exhibited significant antibacterial and antifungal properties, alongside notable antioxidant potential. These findings underscore the compound's applicability in developing new antimicrobial and antioxidant agents, reflecting its potential in medicinal chemistry (K. Raghavendra et al., 2016).

Anticancer Evaluation

Another significant area of application is in anticancer research, where derivatives of this compound have been designed and synthesized to evaluate their anticancer activities. Such studies have revealed moderate to excellent anticancer activity against various cancer cell lines, indicating the compound's utility in developing new anticancer therapies (B. Ravinaik et al., 2021).

Pharmaceutical and Biological Applications

The compound and its derivatives have been subjected to comprehensive evaluations for their biological and pharmaceutical properties. These studies encompass antimicrobial, antioxidant, and antitumor activities, demonstrating the compound's multifaceted potential in pharmaceutical research and development. The diversity in reactive sites and the simplicity of synthetic procedures highlight its valuable role in further heterocyclic transformations and biological investigations, paving the way for the discovery of new therapeutic agents with improved efficacy and safety profiles (H. Shams et al., 2010).

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been reported to exhibit significant anti-tubercular activity . They are known to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Mode of Action

Benzothiazole derivatives are known to interfere with the biochemical pathways of the target organism, leading to its inhibition .

Biochemical Pathways

The downstream effects of this interference result in the inhibition of the bacterium’s growth .

Pharmacokinetics

It is noted that the synthesized compounds showed a favourable pharmacokinetic profile .

Result of Action

The result of the action of N-(4-ethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is the inhibition of the growth of Mycobacterium tuberculosis . This is achieved through the compound’s interference with the bacterium’s biochemical pathways .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-ethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-2-8-4-3-5-10-11(8)14-13(17-10)15-12(16)9-6-7-9/h3-5,9H,2,6-7H2,1H3,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLGMTUABPDYOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

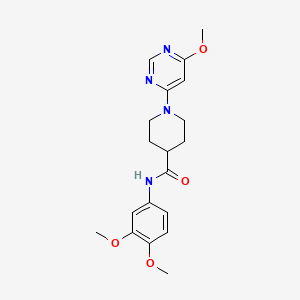

![8-hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one](/img/structure/B2406648.png)

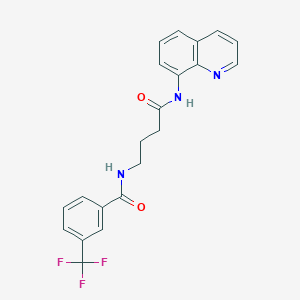

![1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2406650.png)

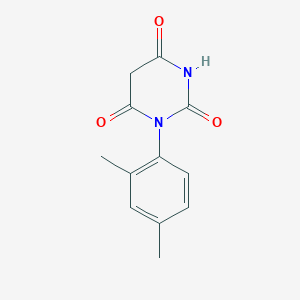

![N-butyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2406651.png)

![3-amino-2-[(2,4-dimethoxyphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2406660.png)

![8-methoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2406662.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2406664.png)

![3-Chloro-N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2406666.png)

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2406670.png)